molecular formula C26H23NO5S B407446 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(4-methylbenzoyl)benzenesulfonamide CAS No. 305374-65-6

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(4-methylbenzoyl)benzenesulfonamide

Cat. No.: B407446
CAS No.: 305374-65-6
M. Wt: 461.5g/mol
InChI Key: KCLLZFJBVDISOK-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(4-methylbenzoyl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H23NO5S and its molecular weight is 461.5g/mol. The purity is usually 95%.
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Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(4-methylbenzoyl)benzenesulfonamide is a synthetic compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C26H23NO5S
  • Molecular Weight : 461.53 g/mol
  • CAS Number : 11880482

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structure of the compound suggests potential mechanisms involving:

  • Apoptosis Induction : Similar benzofuran derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and caspase activation .
  • Antimicrobial Activity : Benzofuran derivatives have demonstrated significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and several bacterial strains .
  • Anticancer Properties : The compound may exhibit anticancer activity by inhibiting cell proliferation and inducing cell death in cancerous cells .

Anticancer Activity

A study on related benzofuran compounds indicated that they could induce apoptosis in human cancer cells through ROS generation and mitochondrial dysfunction. For example, compounds similar to this compound showed increased activity of caspases after prolonged exposure, suggesting a strong pro-apoptotic effect .

Antimicrobial Activity

Research has highlighted the effectiveness of benzofuran derivatives against M. tuberculosis, with some compounds exhibiting low cytotoxicity towards mammalian cells while maintaining high antimicrobial efficacy . For instance, certain derivatives demonstrated MIC (Minimum Inhibitory Concentration) values as low as 0.60 μM against M. tuberculosis H37Rv, indicating strong antimycobacterial activity .

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50/MIC (µM)Reference
Compound 1Anticancer (EAC Cells)1.136
Compound 2Antimicrobial (MTB)<0.60
Compound 3Pro-apoptotic26% increase

Discussion

The diverse biological activities of this compound highlight its potential as a therapeutic agent in treating various diseases, particularly cancer and infections. The structure-activity relationship (SAR) studies suggest that modifications to the benzofuran core can significantly enhance biological activity, emphasizing the importance of further research into its pharmacological properties.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5S/c1-16-5-9-20(10-6-16)26(29)27(33(30,31)22-12-7-17(2)8-13-22)21-11-14-24-23(15-21)25(18(3)28)19(4)32-24/h5-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLLZFJBVDISOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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